molecular formula C13H15NO4 B6341341 Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate CAS No. 2104635-40-5

Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate

Cat. No.: B6341341
CAS No.: 2104635-40-5
M. Wt: 249.26 g/mol
InChI Key: LDUAAHZTNAGKCO-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate is an organic compound with the molecular formula C13H15NO4 It is a cyclopropane derivative that features a benzyloxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by the introduction of the benzyloxycarbonylamino group. One common method involves the reaction of a cyclopropane carboxylate ester with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyloxycarbonylamino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of cyclopropane-containing molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropane ring can confer stability and rigidity to molecules, affecting their binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate: Unique due to its specific functional groups and cyclopropane ring.

    Methyl 2-(benzyloxycarbonylamino)butanoate: Similar structure but with a butanoate backbone instead of a cyclopropane ring.

    Methyl 2-(benzyloxycarbonylamino)propanoate: Another similar compound with a propanoate backbone.

Uniqueness

This compound is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications where such properties are desired.

Properties

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-12(15)10-7-11(10)14-13(16)18-8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUAAHZTNAGKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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